molecular formula C14H13ClF3N5O2 B2371490 Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate CAS No. 2060748-89-0

Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate

Cat. No. B2371490
CAS RN: 2060748-89-0
M. Wt: 375.74
InChI Key: PLOUGZYVMWHIOX-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-(trifluoromethyl)picolinate is a clear, colorless to yellow liquid . It has a molecular weight of 253.61 g/mol . The IUPAC name for this compound is ethyl 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 3-chloro-5-(trifluoromethyl)picolinate is 1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 3-chloro-5-(trifluoromethyl)picolinate is a clear liquid that can range in color from colorless to yellow . It has a molecular weight of 253.60 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 1,2,4-triazines : The compound was used in the regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, demonstrating the high regioselectivity of this procedure (Ohsumi & Neunhoeffer, 1992).
  • Formation of 6-Azapteridines : It also plays a role in the synthesis of novel 6-azapteridines from bifunctional 1,2,4-triazines, showing its utility in creating complex heterocyclic structures (Wamhoff & Tzanova, 2003).

Chemical Transformations and Reactions

  • Rearrangement Reactions : The compound is involved in ANRORC rearrangement reactions, leading to the formation of various structurally complex compounds (Ledenyova et al., 2018).
  • Chemical Transformations : Ethyl N-[5'-(3'-methylmercapto-6'-ethoxycarbonyl)-1',2',4'-triazinyl]-3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate, a related compound, has been reported for its preparation and various chemical transformations, indicating the chemical versatility of this class of compounds (Cai, 1985).

Applications in Heterocyclic Chemistry

  • Synthesis of Heterocycles : This compound serves as an intermediate in synthesizing a wide range of trifluoromethyl heterocycles, highlighting its importance in creating diverse chemical entities (Honey et al., 2012).
  • Formation of Pyrido and Triazolo Compounds : It's also used in the synthesis of new pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-ones, showcasing its utility in the formation of complex organic structures (Mawlood et al., 2020).

Safety and Hazards

This compound has been labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335. The precautionary statements are P261, P305, P338, and P351 .

properties

IUPAC Name

ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N5O2/c1-4-25-13(24)10-12(23(2)3)20-11(22-21-10)9-8(15)5-7(6-19-9)14(16,17)18/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOUGZYVMWHIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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